BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic and Analytical Profile of 5-(2-
lodophenyl)-1H-tetrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-(2-lodophenyl)-1H-tetrazole

Cat. No.: B1310592

For Research Use Only.

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 5-(2-lodophenyl)-1H-tetrazole, tailored for researchers, scientists, and
professionals in the field of drug development. This document compiles available data and
provides detailed experimental protocols for the characterization of this molecule.

Compound Information

5-(2-lodophenyl)-1H-tetrazole is a substituted aromatic tetrazole. The tetrazole moiety is a
well-known bioisostere for carboxylic acids, making this class of compounds valuable in
medicinal chemistry. The presence of an iodine atom on the phenyl ring offers a potential site
for further chemical modification, such as cross-coupling reactions.

Property Value

CAS Number 73096-40-9[1][2][3][4]
Molecular Formula C7HsINa[1][3][4]
Molecular Weight 272.05 g/mol [1][3]

Spectroscopic Data
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While a complete set of spectroscopic data for 5-(2-lodophenyl)-1H-tetrazole is not readily
available in the public domain, the following tables present the expected and analogous data
based on closely related compounds, such as 5-(2-bromophenyl)-1H-tetrazole and 5-(2-
chlorophenyl)-1H-tetrazole.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the
aromatic protons and the N-H proton of the tetrazole ring. The chemical shifts and coupling
constants will be influenced by the electron-withdrawing nature of the tetrazole ring and the
iodine atom.

Predicted *H NMR Data (DMSO-ds, 500

MHz)

Chemical Shift (d) ppm Multiplicity & Coupling Constant (J) Hz
~16.9 (broad singlet) 1H, N-H

~7.9 (doublet of doublets) 1H, Ar-H

~7.7 (doublet of doublets) 1H, Ar-H

~7.6 (triplet of doublets) 1H, Ar-H

~7.5 (triplet of doublets) 1H, Ar-H

e 13C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the phenyl
ring and the tetrazole ring. The carbon attached to the iodine atom will show a characteristic
chemical shift.
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Predicted 3C NMR Data (DMSO-ds, 125 MHz)

Chemical Shift (d) ppm

~155

~134

~133

~132

~128

~126

~95 (C-I)

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H and C=N bonds of the
tetrazole ring, as well as the aromatic C-H and C=C bonds.

Predicted IR Data (KBr Pellet)

Wavenumber (cm~1) Functional Group

3450 - 3200 N-H stretching

3100 - 3000 Aromatic C-H stretching

1610 - 1580 C=N stretching (tetrazole ring)
1500 - 1400 Aromatic C=C stretching
1100 - 900 Tetrazole ring vibrations

760 - 740 C-I stretching

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation
pattern can provide further structural information.
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Predicted Mass Spectrometry Data

lonization Mode m/z
ESI- [M-H]~ at 270.95
ESI+ [M+H]* at 272.96

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented
above. These protocols are based on standard procedures for the characterization of
substituted tetrazoles.[6][7][8]

NMR Spectroscopy

¢ Instrumentation: A Bruker Avance spectrometer operating at 500 MHz for *H NMR and 125
MHz for 13C NMR is recommended.

o Sample Preparation: Dissolve approximately 5-10 mg of 5-(2-lodophenyl)-1H-tetrazole in
0.6 mL of deuterated dimethyl sulfoxide (DMSO-de).

e H NMR Acquisition:

o Acquire the spectrum at a temperature of 298 K.

o Use a spectral width of 16 ppm.

o Set the number of scans to 16, with a relaxation delay of 1 second.

o Reference the chemical shifts to the residual solvent peak of DMSO-de at 2.50 ppm.
e 13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence.

o Use a spectral width of 240 ppm.

o Set the number of scans to 1024, with a relaxation delay of 2 seconds.
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o Reference the chemical shifts to the solvent peak of DMSO-de at 39.52 ppm.

IR Spectroscopy

 Instrumentation: A PerkinElmer Spectrum Two or similar FT-IR spectrometer.

o Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a mixture of
approximately 1 mg of the sample with 100 mg of dry KBr powder. Press the mixture into a
thin, transparent disk using a hydraulic press.

e Acquisition:
o Record the spectrum in the range of 4000-400 cm~1.
o Average 16 scans to improve the signal-to-noise ratio.

o Perform a background scan with an empty sample holder.

Mass Spectrometry

 Instrumentation: A high-resolution mass spectrometer (HRMS) such as a TOF (Time-of-
Flight) or Orbitrap instrument with an electrospray ionization (ESI) source.

e Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent like methanol or acetonitrile.

e Acquisition:

o

Infuse the sample solution into the ESI source at a flow rate of 5-10 pL/min.

o

Acquire spectra in both positive and negative ion modes.

[¢]

Set the mass range to m/z 100-500.

Use nitrogen as the nebulizing and drying gas.

[¢]

Analytical Workflow
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The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of 5-(2-lodophenyl)-1H-tetrazole.

Synthesis & Purification

Synthesis of 5-(2-lodophenyl)-1H-tetrazole

:

Purification (e.g., Recrystallization, Chromatography)

Spéctroscopic Characterization

NMR Spectroscopy
(1H’ 13C)

Mass Spectrometry

IR Spectroscopy (HRMS)

Data-Analysis & Confirmration

Structure Elucidation

:

Purity Assessment

Final Structure Confirmation

Click to download full resolution via product page

Analytical Workflow for 5-(2-lodophenyl)-1H-tetrazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 5-(2-
lodophenyl)-1H-tetrazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
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iodophenyl-1h-tetrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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